7-Hydroxyflavone
Overview
Description
7-Hydroxyflavone is a naturally occurring flavonoid compound, characterized by the presence of a hydroxyl group at the seventh position of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
7-Hydroxyflavone is a flavonoid that has been found to have several targets. It is a potent inhibitor of CYP1A1 , exhibiting 6-fold greater selectivity for CYP1A1 over CYP1A2 . It also targets the ERK/Nrf2/HO-1 pathway .
Mode of Action
This compound interacts with its targets to exert its effects. It inhibits CYP1A1 , an enzyme involved in the metabolism of xenobiotics and the activation of procarcinogens . By inhibiting this enzyme, this compound may reduce the activation of harmful substances and potentially decrease the risk of certain cancers.
In addition, this compound can protect renal cells from nicotine-induced cytotoxicity through the ERK/Nrf2/HO-1 pathway . This suggests that it may have a protective effect on kidney cells.
Biochemical Pathways
It is known to interact with theERK/Nrf2/HO-1 pathway . This pathway plays a crucial role in cellular responses to oxidative stress, suggesting that this compound may have antioxidant properties.
Pharmacokinetics
It is known that flavonoids, in general, have low bioavailability due to their poor absorption, extensive metabolism, and rapid elimination .
Result of Action
This compound has been shown to have anti-inflammatory activity . It can inhibit LPS-induced inflammation by attenuating the production of NO, PGE2, TNF-alpha, and IL-6 . This suggests that it may have potential as an anti-inflammatory agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of flavonoids can be affected by factors such as diet, gut microbiota, and individual genetic variations . .
Biochemical Analysis
Biochemical Properties
7-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, and cardiovascular regulation
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote survival and enhance neurite growth in cultured neurons .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several pathways. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can ameliorate the damage of long-term memory and spatial memory caused by stress
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels . The exact metabolic pathways that this compound is involved in are still being researched.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It could interact with various transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflavone can be achieved through various methods. One common approach involves the cyclization of o-hydroxychalcones. For instance, 2’,4’-dihydroxyacetophenone can be reacted with benzoyl chloride in the presence of a base such as potassium carbonate to form this compound . Another method involves the use of 2-hydroxyacetophenone and benzaldehyde under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted flavones, dihydroflavones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
- Baicalein
- Luteolin
- Quercetin
- Apigenin
- Kaempferol
Properties
IUPAC Name |
7-hydroxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGPSCMMNJKMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022328 | |
Record name | 7-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-86-7 | |
Record name | 7-Hydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6665-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-2-phenyl-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE72458E4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-Hydroxyflavone?
A1: The molecular formula of this compound is C15H10O3, and its molecular weight is 238.24 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been characterized using various spectroscopic methods, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's electronic transitions, functional groups, molecular structure, and fragmentation patterns.
Q3: How does this compound exert its biological effects?
A3: this compound displays a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [, , , , , , ] It can act as a scavenger of reactive oxygen species, modulate signaling pathways involved in inflammation (e.g., MAPK/NF-κB), and induce apoptosis in cancer cells. [, , ]
Q4: Does this compound interact with specific proteins?
A4: Yes, research has shown that this compound can interact with various proteins. For example, it binds to human serum albumin (HSA) with moderate affinity. [] Additionally, its phosphorylated derivative exhibits a strong affinity for proteins like lysozyme and cytochrome c, forming non-covalent complexes. [] In a study exploring its anti-Parkinson effects, this compound showed potential for interaction with proteins involved in dopamine regulation. []
Q5: What is the role of this compound in mitigating myocardial ischemia/reperfusion injury?
A5: Studies in rats suggest that this compound can alleviate myocardial ischemia/reperfusion injury by reducing inflammation and oxidative stress. This is achieved by regulating the MAPK/NF-κB signaling pathway, ultimately leading to improved cardiac function and reduced myocardial infarct size. []
Q6: How is this compound metabolized in the body?
A6: In rats, this compound is primarily metabolized into its sulfate and glucuronide conjugates. [] This process occurs rapidly and extensively, making the parent compound transiently present in serum only during the absorption phase after oral administration. []
Q7: Are the metabolites of this compound biologically active?
A7: The biological activity of this compound metabolites has been explored in some studies. For instance, while the serum metabolites of this compound showed antioxidant activity against AAPH-induced hemolysis, they were less potent than the parent compound. []
Q8: How does the position of the hydroxyl group on the flavone skeleton affect its properties?
A8: The position of the hydroxyl group significantly influences the biological activity, metabolism, and physicochemical properties of flavones. [, , ] For instance, this compound exhibits different metabolic pathways and biological activities compared to its isomer, 3-Hydroxyflavone. [, ]
Q9: How can this compound be synthesized?
A9: this compound can be synthesized via various methods. One common approach involves the reaction of resacetophenone with benzoyl chloride, often utilizing phase-transfer catalysis to improve yield. [, , ] Other methods, such as solid-liquid phase transfer catalysis, can also be employed to obtain this compound and its derivatives. []
Q10: Can this compound be chemically modified to alter its properties?
A10: Yes, this compound can be chemically modified to generate derivatives with altered properties. For example, glycosylation of this compound can be achieved using cultured plant cells, leading to the formation of this compound glycosides. [] Additionally, phosphorylation of this compound has been shown to significantly enhance its affinity for proteins. [, ] Esterification of this compound with acetic acid has also been explored to enhance its antifungal activity. []
Q11: What analytical techniques are employed to study this compound and its interactions?
A11: Various analytical techniques are utilized to study this compound. These include:
- Chromatographic techniques: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying this compound and its metabolites in biological samples. [, , ]
- Mass spectrometry: Coupled with HPLC (HPLC-MS), mass spectrometry is employed for structural characterization and identification of this compound and its metabolites. [, , ]
- Spectroscopic methods: UV-Vis spectrophotometry is used to study the interactions of this compound with proteins like serum albumin. [, ] Fluorescence spectroscopy is also employed to investigate its binding properties and excited-state proton transfer in different media. [, ]
- Molecular docking: Computational methods like molecular docking are used to predict the binding modes and affinities of this compound with target proteins, providing insights into its mechanism of action. [, ]
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